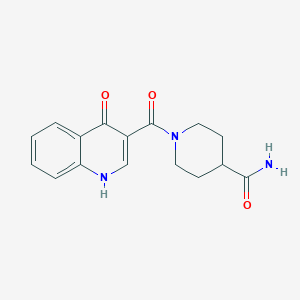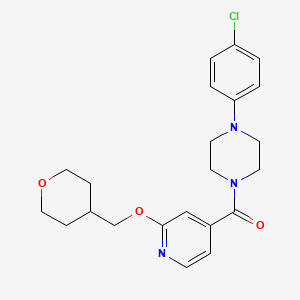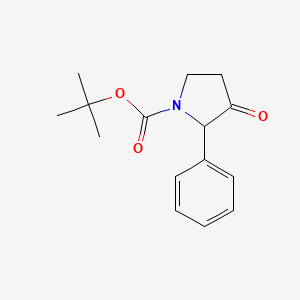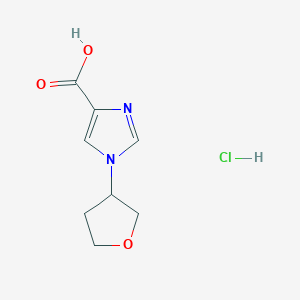
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like FT-IR, 1H NMR, and mass spectroscopy. Crystal structures have been analyzed by X-ray diffraction and conformational analysis . The molecular structure has been further calculated by density functional theory (DFT), and the calculated data are consistent with the results of X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Miyaura borylation and sulfonylation reactions .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde:
Organic Synthesis
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde: is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound serves as a boronic ester, which reacts with halides to form carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Pharmaceutical Research
In pharmaceutical research, this compound is utilized for the synthesis of biologically active molecules. Its role in forming carbon-carbon bonds makes it valuable for creating drug candidates and intermediates. Researchers leverage its reactivity to develop new therapeutic agents with potential applications in treating various diseases .
Material Science
This compound is also significant in material science, where it is used to create advanced materials with specific properties. For instance, it can be incorporated into polymers to enhance their electronic or optical characteristics. Such materials are essential in developing new technologies for electronics, photonics, and other high-tech industries .
Chemical Biology
In chemical biology, 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is employed to modify biomolecules. It can be used to attach fluorescent tags or other functional groups to proteins, nucleic acids, and other biological macromolecules. This modification is crucial for studying biological processes at the molecular level .
Polymer Chemistry
In polymer chemistry, 2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde is used to create functionalized polymers. These polymers can have tailored properties for specific applications, such as improved mechanical strength, thermal stability, or biocompatibility. This application is vital for developing new materials for medical devices, packaging, and other industries.
Sigma-Aldrich Merck Sigma-Aldrich Sigma-Aldrich : Merck : Sigma-Aldrich : Sigma-Aldrich : Merck
properties
IUPAC Name |
2-(dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-14(2)15(3,4)20-16(19-14)12-8-7-11(10-18)13(9-12)17(5)6/h7-10H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJZXJITLNGBNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,6-difluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2499824.png)
![N-[4-[4-(acetamidomethyl)phenyl]-1,3-thiazol-2-yl]-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2499825.png)

![ethyl 2-(1-chloroethyl)-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499827.png)
![7-Benzyl-9,9-difluoro-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione](/img/structure/B2499828.png)


![4-tert-butyl-N-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]ethyl]benzenesulfonamide](/img/structure/B2499835.png)





